molecular formula C8H13NO3 B14473170 Methyl 6-(methylamino)-6-oxohex-3-enoate CAS No. 66181-86-0

Methyl 6-(methylamino)-6-oxohex-3-enoate

Katalognummer: B14473170
CAS-Nummer: 66181-86-0
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: CXQLOMSYLMHSTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(methylamino)-6-oxohex-3-enoate is an organic compound with a complex structure that includes both ester and amine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methylamino)-6-oxohex-3-enoate typically involves the reaction of methylamine with a suitable precursor, such as a hexenoic acid derivative. The reaction conditions often include the use of a solvent like methanol or ethanol and may require a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(methylamino)-6-oxohex-3-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted amines or esters.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(methylamino)-6-oxohex-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 6-(methylamino)-6-oxohex-3-enoate exerts its effects involves interactions with specific molecular targets. The ester and amine groups allow the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylamine: A simpler amine with similar reactivity but lacking the ester group.

    Hexenoic Acid Derivatives: Compounds with similar carbon chain structures but different functional groups.

Uniqueness

Methyl 6-(methylamino)-6-oxohex-3-enoate is unique due to its combination of ester and amine functional groups, which provide a versatile platform for various chemical reactions and applications. This dual functionality distinguishes it from simpler compounds like methylamine or hexenoic acid derivatives, making it valuable in more specialized and complex synthetic processes.

Eigenschaften

CAS-Nummer

66181-86-0

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

methyl 6-(methylamino)-6-oxohex-3-enoate

InChI

InChI=1S/C8H13NO3/c1-9-7(10)5-3-4-6-8(11)12-2/h3-4H,5-6H2,1-2H3,(H,9,10)

InChI-Schlüssel

CXQLOMSYLMHSTP-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)CC=CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.